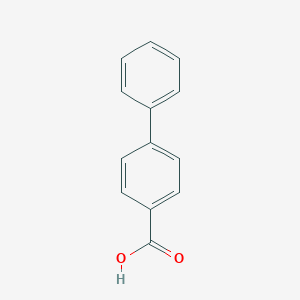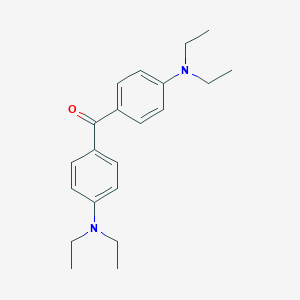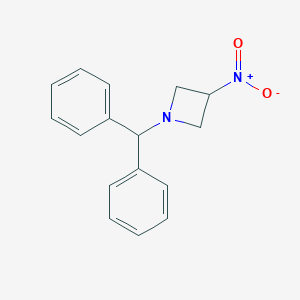
4-ビフェニルカルボン酸
概要
説明
It appears as a white crystalline powder and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is characterized by a biphenyl group attached to a carboxylic acid functional group, making it a versatile intermediate in various chemical reactions .
科学的研究の応用
4-Biphenylcarboxylic acid has a wide range of applications in scientific research:
Biology: Employed in the study of molecular interactions and as a building block for biologically active molecules.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
生化学分析
Biochemical Properties
It is known that this compound can interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
Some research suggests that this compound may have cytotoxic effects on certain cell lines . It has been shown to inhibit tubulin polymerization into microtubules, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit tubulin polymerization, which could potentially affect various cellular processes
準備方法
Synthetic Routes and Reaction Conditions: 4-Biphenylcarboxylic acid can be synthesized through several methods. . The reaction typically occurs under mild conditions with the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods: In industrial settings, the production of 4-Biphenylcarboxylic acid often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as recrystallization from ethanol or benzene/petroleum ether mixtures are employed to obtain high-purity 4-Biphenylcarboxylic acid .
化学反応の分析
Types of Reactions: 4-Biphenylcarboxylic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines (e.g., aniline), coupling agents (e.g., dicyclohexylcarbodiimide), and mild heating.
Suzuki Coupling: Boronic acids, palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Major Products:
Esterification: Formation of biphenylcarboxylate esters.
Amidation: Formation of biphenylcarboxamide derivatives.
Suzuki Coupling: Formation of substituted biphenyl derivatives.
作用機序
The mechanism of action of 4-Biphenylcarboxylic acid depends on its specific application. In chemical reactions, it acts as a versatile intermediate, facilitating the formation of various derivatives through its carboxylic acid functional group. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use .
類似化合物との比較
4-Biphenylcarboxylic acid can be compared with other similar compounds, such as:
4-Biphenylacetic acid: Similar structure but with an acetic acid functional group instead of a carboxylic acid.
4-Phenylbenzoic acid: Another biphenyl derivative with a carboxylic acid group but differing in the position of the functional group.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, one on each phenyl ring.
Uniqueness: 4-Biphenylcarboxylic acid is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds .
特性
IUPAC Name |
4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMFJSKMRYHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62698-50-4 (potassium salt) | |
| Record name | 4-Phenylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1059074 | |
| Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-92-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylcarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BIPHENYLCARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36J7VPO67K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Biphenylcarboxylic acid?
A1: The molecular formula of 4-Biphenylcarboxylic acid is C13H10O2 and its molecular weight is 198.2 g/mol. []
Q2: What are the characteristic spectroscopic features of 4-Biphenylcarboxylic acid?
A2:
IR Spectroscopy: 4-Biphenylcarboxylic acid shows a characteristic downward frequency shift of the carboxylate stretching vibrational mode when adsorbed on surfaces like gold, indicating chemical adsorption. []* NMR Spectroscopy: Detailed 1H and 13C NMR data has been used to characterize the structure of 4-Biphenylcarboxylic acid and its derivatives. [, ]* Surface-Enhanced Raman Scattering (SERS):* This technique provides insights into the adsorption orientation of 4-Biphenylcarboxylic acid on metal surfaces. Absence of the C−H stretching vibrational mode and redshift of the carboxylate stretching mode indicate a flat adsorption orientation via π-systems on gold. [, ]
Q3: Is 4-Biphenylcarboxylic acid stable at high temperatures?
A3: 4-Biphenylcarboxylic acid exhibits good thermal stability, decomposing at temperatures above 400°C when fully deprotonated within a metal complex. []
Q4: What is known about the solubility of 4-Biphenylcarboxylic acid?
A4: 4-Biphenylcarboxylic acid is known to have limited solubility in water but exhibits varying solubility in various organic solvents. This property has been studied extensively to understand its impact on bioavailability and formulation. [, ]
Q5: How can the solubility of 4-Biphenylcarboxylic acid be improved?
A5: One strategy to enhance the solubility of 4-Biphenylcarboxylic acid is through the formation of inclusion complexes with cyclodextrins like β-cyclodextrin. This method has shown promise in improving its separation and potential bioavailability. [, ]
Q6: Can 4-Biphenylcarboxylic acid derivatives act as catalysts?
A6: While 4-Biphenylcarboxylic acid itself is not a catalyst, β-cyclodextrin inclusion complexes with 4-Biphenylcarboxylic acid have been explored as catalysts for the selective synthesis of aromatic dicarboxylic acids. These complexes demonstrated promising catalytic activity in the carboxylation of benzoic acid and 4-biphenylcarboxylic acid. [, ]
Q7: Have computational methods been used to study 4-Biphenylcarboxylic acid?
A7: Yes, ab initio calculations have been employed to determine the theoretical enthalpy of formation for 4-Biphenylcarboxylic acid, showing good agreement with experimental data. This approach has also provided insights into the relative stability of different isomers. []
Q8: How do structural modifications affect the activity of 4-Biphenylcarboxylic acid derivatives?
A8: Research on 4-Biphenylcarboxylic acid derivatives as Retinoic Acid Receptor β (RARβ) ligands has revealed significant structure-activity relationships. * Alkyl Chain Length: Modifying the alkyl chain length at the 4' position influences the potency and selectivity for RARβ subtypes. [, ]* Introduction of Heteroatoms: Incorporation of heteroatoms, such as oxygen in 4'-methoxy-4-biphenylcarboxylic acid, significantly alters the metabolic pathway, leading to O-demethylation instead of omega-hydroxylation. []* Biphenyl vs. Phenylthiazole Core: Replacing the biphenyl core with a phenylthiazole scaffold can impact the physicochemical properties and potentially improve oral bioavailability while retaining RARβ2 selectivity. []
Q9: What are some potential applications of 4-Biphenylcarboxylic acid and its derivatives?
A9:* Liquid Crystals: Derivatives of 4-Biphenylcarboxylic acid have been incorporated into liquid crystal polymers, demonstrating interesting mesophase behavior and potential for applications in display technology and sensors. [, , , , , ]* Coordination Polymers: 4-Biphenylcarboxylic acid has been utilized as a building block in the synthesis of coordination polymers with potential applications in gas sorption and catalysis. [, ]* Pharmaceuticals: Research into the biological activity of 4-Biphenylcarboxylic acid derivatives, particularly as RARβ agonists, highlights its potential in drug discovery. Notably, 4'-octyl-4-biphenylcarboxylic acid (AC-55649) exhibits potent and selective RARβ2 agonistic activity. [] Further development led to AC-261066, a more potent and orally bioavailable compound with retained selectivity, showcasing its promise as a starting point for drug development. []* Fingerprint Visualization: The phosphorescence properties of 4-Biphenylcarboxylic acid have been explored for latent fingerprint visualization, offering a potential alternative to conventional methods. []
Q10: What are the limitations of using 4-Biphenylcarboxylic acid in certain applications?
A10: * Cytotoxicity: Certain organotin derivatives of 4-Biphenylcarboxylic acid have exhibited cytotoxicity against human tumor cell lines. [] Further research is needed to understand the safety profile of different derivatives.* Solubility and Bioavailability: The limited solubility of 4-Biphenylcarboxylic acid in aqueous environments can hinder its application in biological systems. [] Formulation strategies like cyclodextrin complexation are being investigated to address this limitation. []
Q11: What are the future directions in 4-Biphenylcarboxylic acid research?
A11:* Further SAR studies: Exploring the relationship between the structure of 4-Biphenylcarboxylic acid derivatives and their biological activity, especially for RARβ selectivity, will be crucial for drug development. []* Improved drug delivery: Developing novel drug delivery systems to enhance the bioavailability and target specificity of 4-Biphenylcarboxylic acid-based drugs will be essential for therapeutic applications.* Sustainable Synthesis: Exploring environmentally friendly and sustainable methods for the synthesis of 4-Biphenylcarboxylic acid and its derivatives is an important area of future research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160594.png)

